4-Chloro-2-(cyclobutylthio)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govyoutube.com Its derivatives are ubiquitous, forming the core structure of a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govyoutube.com The nitrogen atom in the pyridine ring distinguishes it from its carbocyclic analog, benzene, by altering the electronic properties of the ring, making it more polar and weakly basic. nih.gov This nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metals, which are crucial interactions for biological activity and catalytic processes. nih.govchemicalbook.com
The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in numerous biologically active compounds. nih.gov Pyridine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. acs.org
The synthesis of pyridine derivatives is a well-established field, with methods ranging from classical condensation reactions, such as the Hantzsch pyridine synthesis, to modern transition-metal-catalyzed cross-coupling reactions. nih.govyoutube.com These methods allow for the precise installation of various functional groups onto the pyridine ring, enabling the fine-tuning of a molecule's properties for specific applications. nih.govresearchgate.net
Relevance of Sulfur-Containing Heterocycles in Advanced Organic Synthesis
Heterocyclic compounds containing sulfur atoms are fundamental components in medicinal chemistry and materials science. google.comthieme.de The inclusion of sulfur in a heterocyclic ring system introduces unique electronic and structural features that can profoundly influence a molecule's biological activity and physical properties. researchgate.net Sulfur-containing heterocycles such as thiophene (B33073), thiazole, and thiopyran are found in numerous FDA-approved drugs and are known to exhibit a wide range of therapeutic effects, including antimicrobial, anticancer, and antidiabetic activities. google.comresearchgate.net
The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, and its size and polarizability differ significantly from carbon, nitrogen, or oxygen, allowing it to modulate the shape and electronic nature of a molecule. thieme.de The development of synthetic methods to create sulfur-containing heterocycles is an active area of research, with techniques like ring-enlargement reactions and intramolecular cyclizations of sulfur-containing precursors providing access to novel and complex structures. mdpi.comnih.gov
Structural Significance of Chloro- and Thio-Substituted Pyridines in Synthetic Methodologies
The specific substitution pattern of 4-Chloro-2-(cyclobutylthio)pyridine, with a chloro group at the 4-position and a thioether at the 2-position, is of significant strategic importance in synthetic chemistry. Halogenated pyridines, particularly chloropyridines, are valuable intermediates because the chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov
The reactivity of chloropyridines in SNAr reactions is position-dependent. Leaving groups at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles, a process facilitated by the electron-withdrawing nature of the ring nitrogen atom. youtube.com This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, and thiols. google.comgoogle.com For instance, the reaction of a 4-chloropyridine (B1293800) with a thiol is a common method for forming a 4-thiopyridine derivative. nih.gov
The presence of a thioether (sulfide) group, such as the cyclobutylthio group in the title compound, also offers further synthetic handles. The sulfur atom can be oxidized to form sulfoxides and sulfones, which can dramatically alter the electronic properties of the pyridine ring and be used in further transformations.
The 2,4-disubstitution pattern is a common motif in pharmacologically active molecules. The ability to selectively introduce different groups at these two positions is crucial for building molecular diversity and optimizing biological activity. Synthetic strategies often involve the sequential, regioselective substitution of a di-halogenated pyridine, such as 2,4-dichloropyridine (B17371), or the use of directing groups to control the position of incoming substituents. google.commdpi.com Therefore, a molecule like this compound serves as a pre-functionalized building block, ready for selective reaction at the C-4 position via SNAr, while the C-2 thioether remains as a stable, modifiable feature for subsequent synthetic steps.
Structure
3D Structure
Properties
CAS No. |
1346707-36-5 |
|---|---|
Molecular Formula |
C9H10ClNS |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
4-chloro-2-cyclobutylsulfanylpyridine |
InChI |
InChI=1S/C9H10ClNS/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI Key |
YHHIQCFKVDEDNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)SC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Mechanistic Investigations of 4 Chloro 2 Cyclobutylthio Pyridine Formation and Reactions
Reaction Mechanism Elucidation for Pyridine (B92270) Ring Formation
The construction of the pyridine ring is a foundational aspect of the synthesis of 4-Chloro-2-(cyclobutylthio)pyridine. Several mechanistic pathways are considered for the formation of the core pyridine structure.
Detailed Mechanistic Studies of Bohlmann-Rahtz Pyridine Synthesis (Michael Addition and Cyclodehydration)
The Bohlmann-Rahtz pyridine synthesis is a well-established method for constructing substituted pyridines. researchgate.netontosight.ai The reaction proceeds in two main stages: a Michael addition followed by a cyclodehydration. organic-chemistry.org
The initial step involves the Michael addition of an enamine to an ethynylketone. organic-chemistry.orgwikipedia.org This conjugate addition is a 1,4-addition reaction where the nucleophilic enamine attacks the β-carbon of the α,β-unsaturated carbonyl system of the ynone. researchgate.netwikipedia.org This forms an aminodiene intermediate. organic-chemistry.orgthieme-connect.com The reaction is highly regioselective, leading to a specific substitution pattern on the resulting pyridine ring. thieme-connect.com
Following the Michael addition, the aminodiene intermediate undergoes a cyclodehydration step. organic-chemistry.org This process is typically induced by heat and involves the intramolecular attack of the nitrogen atom onto one of the carbonyl groups, leading to the formation of the pyridine ring and the elimination of a water molecule. researchgate.netorganic-chemistry.org While effective, the high temperatures required for cyclodehydration can be a limitation. organic-chemistry.org To address this, recent advancements have introduced the use of Brønsted or Lewis acid catalysts, which can facilitate both the Michael addition and the subsequent cyclodehydration in a single step under milder conditions. organic-chemistry.orgthieme-connect.comnih.gov
Table 1: Key Steps in Bohlmann-Rahtz Pyridine Synthesis
| Step | Description | Key Intermediates |
| Michael Addition | Nucleophilic attack of an enamine on an ethynylketone. organic-chemistry.orgwikipedia.org | Enamine, Ethynylketone |
| Proton Transfer | A proton transfer step follows the initial addition. | Aminodiene |
| E/Z Isomerization | The aminodiene intermediate may undergo isomerization to a conformation suitable for cyclization. researchgate.net | Isomeric Aminodiene |
| Cyclodehydration | Intramolecular cyclization with elimination of water to form the aromatic pyridine ring. organic-chemistry.org | Pyridine |
Pathways Involving Electrophilic C-H Activation in Pyridine Synthesis
The direct functionalization of C-H bonds in pyridine rings presents an atom-economical approach to substituted pyridines. beilstein-journals.org However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution. beilstein-journals.org Transition-metal catalysis has emerged as a powerful strategy to overcome this challenge. beilstein-journals.orgacs.org
Mechanisms involving electrophilic C-H activation typically proceed through the coordination of a transition metal, such as palladium, to the pyridine nitrogen. beilstein-journals.orgresearchgate.net This coordination activates the C-H bonds of the pyridine ring, making them more susceptible to cleavage. For instance, in palladium-catalyzed reactions, an electrophilic palladation at the C-2 position of a pyridine N-oxide can occur, leading to the formation of a palladacycle intermediate. beilstein-journals.org This intermediate can then undergo further reactions, such as coupling with various partners, to introduce substituents onto the pyridine ring. beilstein-journals.org The use of directing groups can also guide the C-H activation to specific positions, including the meta-position, which is traditionally difficult to functionalize. acs.org
Exploration of Aza-6π-Electrocyclization Mechanisms
Aza-6π-electrocyclization is another powerful tool for the synthesis of pyridine derivatives. rsc.org This pericyclic reaction involves the formation of a six-membered ring from a linear conjugated system containing a nitrogen atom. The reaction is governed by orbital symmetry rules and typically proceeds under thermal or photochemical conditions. acs.orgnih.gov
A common strategy involves the in-situ generation of an azatriene intermediate. acs.orgnih.gov This intermediate, upon reaching a suitable conformation (s-cis, s-cis), can undergo a disrotatory 6π-electrocyclization to form a dihydropyridine (B1217469) ring. acs.orgnih.gov Subsequent aromatization, often through a beilstein-journals.orgresearchgate.net-hydride shift or oxidation, leads to the final pyridine product. acs.orgnih.gov The reaction conditions and the nature of the substituents on the azatriene can influence the feasibility and outcome of the cyclization. rsc.orgresearchgate.net
Characterization of Radical Reaction Pathways in Pyridine and Thioether Synthesis
Radical reactions offer alternative pathways for both pyridine ring formation and the introduction of thioether substituents. The generation of radical intermediates can be achieved through various methods, including the use of radical initiators or photoredox catalysis. nih.govorganic-chemistry.org
In the context of pyridine synthesis, intramolecular radical cyclization onto a pyridine ring has been reported. psu.edu For instance, a radical generated on a side chain can add to the pyridine ring, leading to the formation of a fused ring system. youtube.com
For the synthesis of thioethers, the addition of thiyl radicals (RS•) to unsaturated bonds is a common and efficient method. nih.gov Thiyl radicals can be generated from thiols through various means, including photolysis or reaction with a radical initiator. nih.gov These radicals readily add to alkenes and alkynes in a process known as hydrothiolation. nih.gov The subsequent steps in the radical chain reaction lead to the formation of the thioether product. This approach is particularly useful for creating C-S bonds under mild conditions. organic-chemistry.org
Mechanistic Aspects of Halogenation and Thioetherification at Pyridine Ring Positions
Once the pyridine ring is formed, subsequent modifications, such as halogenation and thioetherification, are necessary to arrive at this compound.
Understanding Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Chloropyridines
The introduction of the cyclobutylthio group at the 2-position of a 4-chloropyridine (B1293800) precursor likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This is a common reaction pathway for the functionalization of electron-deficient aromatic rings, such as chloropyridines. youtube.comrsc.org
The SNAr reaction is a two-step process:
Nucleophilic Attack: The nucleophile, in this case, the cyclobutylthiolate anion, attacks the carbon atom bearing the leaving group (the chlorine atom at the 2-position). wikipedia.orgpressbooks.pub This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which helps to stabilize the resulting intermediate. wikipedia.org The attack disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). wikipedia.org
The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgrsc.org The position of these electron-withdrawing groups is crucial; they are most effective at stabilizing the Meisenheimer complex when located ortho or para to the site of nucleophilic attack. wikipedia.orgpressbooks.pub In the case of a 4-chloropyridine, the nitrogen atom itself acts as a powerful electron-withdrawing group, activating the 2- and 4-positions towards nucleophilic attack. youtube.com
Table 2: Factors Influencing SNAr Reactions on Chloropyridines
| Factor | Influence on Reaction Rate | Explanation |
| Nucleophile Strength | Stronger nucleophiles generally react faster. | A more potent nucleophile can more readily attack the electron-deficient ring. |
| Leaving Group Ability | Better leaving groups lead to faster reactions. | A group that is more stable as an anion will depart more easily. |
| Electron-Withdrawing Groups | The presence of electron-withdrawing groups (especially at ortho/para positions) increases the reaction rate. wikipedia.orgpressbooks.pub | These groups stabilize the negatively charged Meisenheimer intermediate. wikipedia.org |
| Solvent | Polar aprotic solvents are often preferred. | These solvents can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. |
Mechanistic Insights into C-S Bond Forming Reactions
The formation of the C-S bond in this compound typically involves the reaction of a 2-halopyridine derivative, such as 2,4-dichloropyridine (B17371), with cyclobutanethiol. This transformation can proceed through several mechanistic pathways, often facilitated by a catalyst.
One plausible pathway, particularly under transition-metal catalysis (e.g., palladium or copper), is a C-S cross-coupling reaction . The generally accepted mechanism for a palladium-catalyzed process involves a catalytic cycle that begins with the oxidative addition of the 2-chloropyridine (B119429) to a low-valent palladium(0) complex. This step forms a Pd(II)-aryl intermediate. Subsequently, the thiol can coordinate to the palladium center, and following deprotonation by a base, a thiolate-ligated palladium complex is formed. The final step is reductive elimination, which forms the C-S bond of the desired 2-(cyclobutylthio)pyridine product and regenerates the active Pd(0) catalyst. The regioselectivity for the reaction at the 2-position over the 4-position of a 2,4-dichloropyridine substrate can be influenced by the choice of catalyst and ligands. nih.gov
Alternatively, a nucleophilic aromatic substitution (SNAr) mechanism can be operative, especially with a strong nucleophile like a thiolate. In this case, the cyclobutylthiolate anion directly attacks the electron-deficient carbon at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the chloro substituent. This attack forms a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridine ring and yields the final product. The presence of a base is crucial to deprotonate the thiol and generate the more potent thiolate nucleophile.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the outcome of the synthesis of this compound, influencing both the rate of reaction and the selectivity of bond formation.
Influence of Lewis Acid Catalysis on Reaction Pathways
Lewis acids can play a significant role in activating the pyridine ring towards nucleophilic attack. By coordinating to the lone pair of electrons on the pyridine nitrogen, a Lewis acid increases the electrophilicity of the pyridine ring, making it more susceptible to attack by a nucleophile like cyclobutanethiol. This activation is particularly relevant for the C-4 position of the pyridine ring. nih.gov For the synthesis of this compound from a precursor like 2,4-dichloropyridine, Lewis acid catalysis could potentially enhance the rate of a competing SNAr reaction at the 4-position. Therefore, careful selection of reaction conditions is necessary to favor the desired substitution at the 2-position. In some cases, cooperative catalysis involving a transition metal and a Lewis acid can achieve unique selectivity. nih.gov For instance, a Lewis acid might interact with the pyridine nitrogen, while a transition metal center facilitates the C-S bond formation at the 2-position.
Role of Brønsted Acid Catalysis in Pyridine Synthesis
Brønsted acids are fundamental in many synthetic routes to pyridine derivatives, such as the Hantzsch pyridine synthesis. organic-chemistry.org In the context of reactions involving the pre-formed pyridine ring of this compound, a Brønsted acid can act as a catalyst by protonating the pyridine nitrogen. youtube.com This protonation enhances the electrophilicity of the ring carbons, similar to the effect of a Lewis acid, thereby activating the substrate for nucleophilic substitution. youtube.com The general principle of Brønsted acid catalysis involves the activation of an electrophile through protonation, followed by the key bond-forming step, and finally deprotonation to regenerate the catalyst. youtube.com In the synthesis of pyridine rings themselves, Brønsted acids can catalyze condensation and cyclization steps. For example, in the Hantzsch synthesis, an acid catalyst facilitates the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. organic-chemistry.org
Mechanistic Action of Transition Metal Catalysts (e.g., Pd, Rh, Cu)
Transition metals are extensively used to catalyze the formation of C-S bonds in the synthesis of aryl and heteroaryl thioethers.
Palladium (Pd): As mentioned, palladium catalysts are highly effective for C-S cross-coupling reactions. organic-chemistry.orgnih.gov The catalytic cycle typically involves oxidative addition, ligand exchange, and reductive elimination. The choice of phosphine (B1218219) ligands is critical in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency of the C-S bond formation. organic-chemistry.orgyoutube.com For the synthesis of this compound, a palladium catalyst would facilitate the coupling of 2,4-dichloropyridine with cyclobutanethiol. nih.gov
Rhodium (Rh): Rhodium catalysts offer alternative pathways for the synthesis of 2-pyridyl thioethers. acs.orgresearchgate.netacs.orgnih.gov One novel rhodium-catalyzed method involves the rearrangement of a sulfur ylide formed from a 2-thiopyridone and a diazoester. acs.orgresearchgate.netacs.orgnih.gov While this is not a direct synthesis of this compound from a chloropyridine, it highlights the unique reactivity of rhodium in forming C-S bonds involving a pyridine ring through a C-N bond cleavage and rearrangement mechanism. acs.orgresearchgate.netacs.orgnih.gov
Copper (Cu): Copper-catalyzed C-S cross-coupling reactions represent a cost-effective alternative to palladium-based systems. rsc.orgrsc.org The mechanism of copper-catalyzed C-S coupling is still a subject of debate but is thought to involve either a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated SNAr-type process. In a plausible Cu(I)/Cu(III) cycle, the Cu(I) catalyst undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reaction with the thiol and subsequent reductive elimination to yield the thioether and regenerate the Cu(I) catalyst. Copper catalysis has been successfully applied to the synthesis of various heteroaryl thioethers. rsc.org
Table 1: Comparison of Transition Metal Catalysts in C-S Bond Formation
| Catalyst | Typical Precursors | Key Mechanistic Steps | Advantages |
|---|---|---|---|
| Palladium | Aryl/Heteroaryl Halides, Thiols | Oxidative Addition, Reductive Elimination | High efficiency, broad substrate scope organic-chemistry.orgnih.gov |
| Rhodium | Thiopyridones, Diazoesters | Sulfur Ylide Formation, acs.orgacs.org-Aryl Rearrangement | Novel reactivity, access to complex structures acs.orgresearchgate.netacs.orgnih.gov |
Oxidant-Mediated Mechanisms (e.g., Oxone) in Heterocycle Synthesis
Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, is a versatile oxidant in organic synthesis. nih.govnih.gov In the context of heterocycle synthesis, Oxone can be employed in several ways. For instance, it can be used for the oxidative cyclization of precursors to form heterocyclic rings. organic-chemistry.org A plausible mechanism for Oxone-mediated reactions often involves the in-situ generation of a more reactive oxidizing species. For example, in the presence of a ketone, Oxone can form a highly reactive dioxirane, which can then effect oxidations such as epoxidations or Baeyer-Villiger reactions. acs.org In the synthesis of benzimidazoles from phenylenediamines and aldehydes, Oxone facilitates the oxidative cyclization under mild conditions. organic-chemistry.org While not directly applied to the synthesis of this compound, Oxone-mediated reactions represent a powerful tool in the broader field of heterocyclic chemistry for constructing various ring systems through oxidative pathways. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dichloropyridine |
| cyclobutanethiol |
| palladium |
| copper |
| rhodium |
| Oxone |
| potassium peroxymonosulfate |
| diazoester |
| 2-thiopyridone |
| phosphine |
| ketone |
| dioxirane |
| phenylenediamine |
| aldehyde |
Chemical Reactivity and Transformations of 4 Chloro 2 Cyclobutylthio Pyridine
Reactivity at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is a primary site for electrophilic attack and coordination. Its basicity and availability for reaction are modulated by the electronic effects of the substituents at the C2 and C4 positions.
Basicity and Coordination Chemistry Studies
In coordination chemistry, the pyridine nitrogen can act as a Lewis base, donating its lone pair to a metal center to form a coordinate covalent bond. chadsprep.com The presence of the sulfur atom in the cyclobutylthio group introduces a second potential coordination site, allowing the molecule to act as a bidentate ligand, chelating with metal ions. The formation of such chelate complexes can enhance the stability of the resulting coordination compound. The coordination behavior would be analogous to other 2-thiopyridine derivatives which are known to form stable complexes with various transition metals. nih.govsigmaaldrich.com
N-Oxidation and Quaternization Reactions
The pyridine nitrogen can undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgwikipedia.org The resulting N-oxide exhibits altered reactivity, with the oxygen atom activating the C2 and C4 positions towards nucleophilic attack. wikipedia.org
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. mdpi.comgoogle.comgoogle.com This SN2-type reaction is influenced by the polarity of the solvent, with polar aprotic solvents generally favoring the reaction. mdpi.com The quaternization of 4-Chloro-2-(cyclobutylthio)pyridine would lead to a positively charged pyridinium ion, which can further influence the reactivity of the molecule, particularly by making the ring even more susceptible to nucleophilic attack. google.comgoogle.comrsc.org
Reactivity at the Chlorine Substituent
The chlorine atom at the C4 position is a key handle for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles
The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C2 and C4 positions. stackexchange.comyoutube.com This electron deficiency, coupled with the presence of a good leaving group like chlorine, makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a high-energy anionic intermediate, a Meisenheimer-like complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Chloropyridines
| Nucleophile | Reagent Example | Product Type | Reference(s) |
| Amines | Dimethylamine, Primary/Secondary Amines | 4-Aminopyridines | vaia.comresearchgate.netyoutube.com |
| Alkoxides | Sodium Methoxide | 4-Alkoxypyridines | youtube.com |
| Thiols | Alkyl/Aryl Thiols | 4-Thioetherpyridines | chemrxiv.orgnih.gov |
The reaction of 4-chloropyridines with amines is a well-established method for the synthesis of 4-aminopyridines. vaia.comresearchgate.netyoutube.com Similarly, alkoxides and thiolates can displace the chloride to form the corresponding ethers and thioethers. youtube.comchemrxiv.orgnih.gov The rate and success of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts such as Lewis acids, which can activate the pyridine ring towards attack. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O, C-S Bond Formation)
Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring.
C-C Bond Formation:
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester. thieme-connect.comacs.orgresearchgate.net This method is widely used for the synthesis of biaryl compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloropyridines. thieme-connect.comacs.orgrsc.org
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the chloropyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes.
C-N Bond Formation:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly efficient method for the formation of C-N bonds by coupling the chloropyridine with a wide range of primary and secondary amines. nih.govwikipedia.orgacs.orgorganic-chemistry.orgnumberanalytics.com The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and utility of this reaction, allowing for the coupling of even challenging substrates under mild conditions. nih.govwikipedia.org
C-O and C-S Bond Formation:
Analogous palladium-catalyzed methods exist for the formation of C-O and C-S bonds, providing access to aryl ethers and thioethers, respectively. These reactions often utilize similar catalytic systems to the Buchwald-Hartwig amination.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions of 4-Chloropyridines
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference(s) |
| Suzuki Coupling | Boronic Acid/Ester | C-C | Pd(PPh₃)₄, Pd/C with phosphine ligand | thieme-connect.comacs.org |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd catalyst, Cu(I) co-catalyst | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst with phosphine ligand | nih.govwikipedia.orgorganic-chemistry.org |
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation or by using reducing agents in the presence of a catalyst. For instance, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst has been shown to be effective for the room-temperature dehalogenation of chloroarenes, including chloropyridines. msu.edu This process is a key step in certain synthetic pathways and is also relevant in the context of environmental remediation of halogenated organic compounds. epa.govnih.govwikipedia.orgresearchgate.net
Reactivity at the Cyclobutylthio Substituent
The sulfur atom and the attached cyclobutyl group in this compound are sites for specific chemical reactions, including oxidation, bond cleavage, and modifications to the cycloalkane ring.
Oxidation of Thioether to Sulfoxide (B87167) and Sulfone
The thioether group in this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common and important reaction for modifying the electronic and steric properties of the molecule. The oxidation of sulfides is a fundamental process in organic chemistry, with various reagents available to achieve the desired oxidation state. acsgcipr.org
The selective oxidation of sulfides to sulfoxides or their complete oxidation to sulfones can be achieved using various oxidizing agents. organic-chemistry.org Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for controlled conversion. For instance, careful control of stoichiometry and reaction temperature can favor the formation of the sulfoxide over the sulfone. acsgcipr.orgmdpi.com Catalytic methods using benign terminal oxidants like O₂ or H₂O₂ are often preferred for their environmental advantages. acsgcipr.org
The oxidation process can be summarized as follows:
Sulfide to Sulfoxide: this compound reacts with one equivalent of an oxidizing agent to yield 4-chloro-2-(cyclobutylsulfinyl)pyridine.
Sulfide to Sulfone: The use of a stronger oxidizing agent or an excess of the oxidant leads to the formation of 4-chloro-2-(cyclobutylsulfonyl)pyridine. organic-chemistry.org
| Starting Material | Product | Oxidation State |
| This compound | 4-Chloro-2-(cyclobutylsulfinyl)pyridine | Sulfoxide |
| This compound | 4-Chloro-2-(cyclobutylsulfonyl)pyridine | Sulfone |
Cleavage and Transformation of the C-S Bond
The carbon-sulfur (C-S) bond in the cyclobutylthio substituent can be cleaved under certain reaction conditions, leading to further transformations. The cleavage of C-S bonds is a significant area of research in organic chemistry, with various methods developed for this purpose. rsc.org In the context of 2-thiopyridines, the C-S bond can be susceptible to cleavage, particularly when activated. For instance, glycyl radical enzymes can catalyze the cleavage of C-S bonds in specific substrates. nih.gov While direct C-S bond cleavage in this compound is not extensively documented, related transformations on similar structures suggest possibilities. For example, the thiazolidine (B150603) ring, which contains a C-S bond, can be opened under specific conditions. nih.gov
Reactions Involving the Cyclobutyl Ring Moiety
The cyclobutyl ring itself can undergo various chemical reactions, although its reactivity is generally lower than that of the pyridine ring or the thioether group. Cyclobutanes are important structural motifs in many biologically active molecules. acs.org Reactions involving the cyclobutane (B1203170) ring can include ring-opening reactions, cycloadditions, and rearrangements. acs.orgresearchgate.netyoutube.comyoutube.com For example, under thermal or photochemical conditions, the four-membered ring can participate in pericyclic reactions. researchgate.netyoutube.com The specific reactivity of the cyclobutyl ring in this compound would depend on the reaction conditions and the influence of the adjacent sulfur atom and the pyridine ring. The introduction of cyclic moieties like cyclobutane can also impact the pharmacokinetic properties of a molecule by reducing its degrees of freedom. nih.gov
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which influences its reactivity towards various reagents. uoanbar.edu.iq Functionalization of the pyridine ring can be achieved through several strategies, with regioselectivity being a key challenge. researchgate.netnih.gov
Directed C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for modifying aromatic and heteroaromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netnih.govmdpi.com In the context of pyridines, the thioether group at the C-2 position can act as a directing group, facilitating C-H activation at specific positions on the pyridine ring. nih.gov Transition metal catalysts, such as palladium or rhodium complexes, are often employed to mediate these transformations. mdpi.comnih.govnih.gov
The inherent electronic properties of the pyridine ring typically direct electrophilic attack to the C-3 and C-5 positions and nucleophilic attack to the C-2, C-4, and C-6 positions. uoanbar.edu.iqstackexchange.com The presence of the chloro and cyclobutylthio substituents further influences the regioselectivity of C-H functionalization reactions. For instance, the thioether can direct ortho-C-H activation, potentially leading to functionalization at the C-3 position.
Functional Group Interconversion on Pyridine Ring Substituents
Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com In this compound, the chloro group at the C-4 position is a key site for such transformations. The chlorine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comyoutube.comyoutube.comnih.govstackexchange.com
The pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. stackexchange.comyoutube.com Therefore, the chloro group at the C-4 position is susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiols. youtube.comchempanda.com This allows for the introduction of diverse functionalities at this position, significantly expanding the chemical space accessible from this starting material. The reaction of 4-chloropyridine (B1293800) with mercaptoacetic acid to form a precursor for cephalosporin (B10832234) antibiotics is a notable example of such a transformation. chempanda.com
| Nucleophile | Product Type | Reference |
| Amines | 4-Aminopyridines | youtube.com |
| Alkoxides | 4-Alkoxypyridines | youtube.com |
| Thiols | 4-Thiopyridines | chempanda.com |
Computational Chemistry and Advanced Spectroscopic Analysis in Research on 4 Chloro 2 Cyclobutylthio Pyridine
Computational Studies on Molecular Structure and Electronic Properties
Computational modeling has become an indispensable tool in chemical research, offering insights that are often difficult or impossible to obtain through experimental means alone. For 4-Chloro-2-(cyclobutylthio)pyridine, computational studies are key to unraveling its structural and electronic characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as its ground state geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.
The electronic distribution is also a critical output of DFT calculations. By mapping the electron density, researchers can identify which parts of the molecule are electron-rich and which are electron-poor. This information is fundamental to understanding the molecule's polarity, solubility, and points of potential chemical interaction. For instance, the nitrogen atom in the pyridine (B92270) ring and the sulfur atom of the thioether group are expected to be regions of higher electron density, influencing the molecule's interaction with other chemical species. researchgate.net
The orientation of the cyclobutylthio group relative to the pyridine ring can affect steric hindrance at neighboring sites and alter the electronic communication between the thioether and the aromatic system. This, in turn, can impact the molecule's reactivity and its ability to bind to biological targets or self-assemble into larger structures.
An electrostatic potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.com It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show negative potential around the pyridine nitrogen and the sulfur atom, highlighting them as potential sites for protonation or coordination to metal ions. The area around the chlorine atom and the hydrogen atoms would exhibit a more positive potential, indicating their electrophilic character.
Computational chemistry can predict various spectroscopic properties with a high degree of accuracy. rsc.org For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be performed. researchgate.netnih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also point to specific intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.
Table 1: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures. Actual experimental or calculated values may differ.)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| Pyridine H (position 3) | 7.15 |
| Pyridine H (position 5) | 7.80 |
| Pyridine H (position 6) | 8.40 |
| Cyclobutyl CH (alpha to S) | 3.95 |
| Cyclobutyl CH₂ (beta to S) | 2.40 |
| Cyclobutyl CH₂ (gamma to S) | 2.10 |
| ¹³C NMR Chemical Shifts (ppm) | |
| Pyridine C (C2, attached to S) | 165.2 |
| Pyridine C (C4, attached to Cl) | 148.5 |
| Pyridine C (C6) | 150.1 |
| Pyridine C (C3) | 121.8 |
| Pyridine C (C5) | 124.5 |
| Cyclobutyl C (alpha to S) | 45.3 |
| Cyclobutyl C (beta to S) | 25.8 |
| Cyclobutyl C (gamma to S) | 18.2 |
| Key IR Vibrational Frequencies (cm⁻¹) | |
| C=N stretch (pyridine) | 1580 |
| C-Cl stretch | 1090 |
| C-S stretch | 720 |
Theoretical Investigations of Reaction Mechanisms and Kinetics
Beyond static properties, computational chemistry can illuminate the dynamic processes of chemical reactions, providing a virtual window into the transformation of molecules.
Transition State Theory (TST) is a fundamental theory in chemical kinetics that is used to calculate the rates of chemical reactions. When combined with computational chemistry, TST allows for the determination of the energy of the transition state—the highest energy point along the reaction coordinate. mdpi.com The difference in energy between the reactants and the transition state is the activation barrier (Ea), a key determinant of the reaction rate.
For this compound, TST calculations can be used to study various reactions, such as nucleophilic aromatic substitution at the 4-position, or oxidation of the thioether. nih.govmasterorganicchemistry.com By modeling the reaction pathway and calculating the activation barriers for competing mechanisms, researchers can predict the most likely products and the conditions required to favor a particular outcome.
Table 2: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound (Note: The following data is for a hypothetical reaction with a generic nucleophile and is for illustrative purposes only.)
| Reaction Parameter | Calculated Value | Unit |
| Reactants | This compound + Nu⁻ | |
| Product | 4-Nu-2-(cyclobutylthio)pyridine + Cl⁻ | |
| Activation Energy (Ea) | 25.5 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 28.1 | kcal/mol |
| Calculated Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ | L mol⁻¹ s⁻¹ |
These computational insights are not merely academic; they have profound practical implications. By understanding the intricate details of the molecular structure, electronic properties, and reactivity of this compound, scientists can more effectively design it for specific applications, whether as a pharmaceutical intermediate or as a building block for novel materials. The synergy between computational chemistry and advanced spectroscopic analysis provides a robust framework for the rational design of next-generation chemical entities.
Energy Profile and Reaction Path Analysis of Synthetic Steps
The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, the starting material, 2,4-dichloropyridine (B17371), is reacted with cyclobutylthiol in the presence of a base. The cyclobutylthiolate anion, formed in situ, acts as the nucleophile, attacking the electron-deficient pyridine ring.
Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model this transformation. The reaction path would be analyzed to determine the transition states and intermediates. The pyridine nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which makes the C4 position susceptible to nucleophilic attack. stackexchange.com The mechanism involves the initial attack of the nucleophile to form a negatively charged intermediate, often referred to as a Meisenheimer complex. stackexchange.comvaia.com The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring. stackexchange.comvaia.com
A hypothetical energy profile for this SNAr reaction would be calculated to understand the kinetics and thermodynamics of the process. This would involve locating the geometry of the reactants, the Meisenheimer intermediate, the transition states, and the final product on the potential energy surface. The relative energies of these species would provide insight into the reaction's feasibility and potential barriers.
Hypothetical Reaction Coordinate for the Synthesis of this compound:
| Reaction Step | Description | Expected Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2,4-dichloropyridine + cyclobutylthiolate | 0 |
| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15 to +25 |
| Intermediate | Meisenheimer complex (tetrahedral intermediate) | +5 to +10 |
| Transition State 2 (TS2) | Expulsion of the chloride ion | +10 to +20 |
| Products | This compound + Cl- | -10 to -20 (exergonic) |
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of the products and any potential intermediates or byproducts in the synthesis of this compound. Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]+ can be determined with high accuracy, allowing for the confirmation of its elemental composition. mdpi.comnih.gov
During the reaction, HRMS could be used to monitor the disappearance of the starting material, 2,4-dichloropyridine, and the appearance of the desired product. It could also potentially detect the transient Meisenheimer intermediate, providing experimental evidence for the proposed reaction mechanism. mdpi.com
Hypothetical HRMS Data for this compound:
| Species | Formula | Calculated m/z [M+H]+ | Observed m/z [M+H]+ |
|---|---|---|---|
| This compound | C9H10ClNS | 200.0244 | 200.0241 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structural Assignment
While 1D 1H and 13C NMR provide initial structural information, advanced 2D NMR techniques are crucial for the complete and unambiguous assignment of the complex structure of this compound. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal the 1H-1H coupling networks within the molecule. cam.ac.uknih.gov It would show correlations between the protons on the pyridine ring and within the cyclobutyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and their attached carbon atoms. wikipedia.orgnih.gov It is invaluable for assigning the 13C signals based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be key in confirming the connection of the cyclobutylthio group to the C2 position of the pyridine ring by observing a correlation from the cyclobutyl protons to the C2 carbon.
Solid-State NMR: In the case of a crystalline solid, solid-state NMR could provide information about the molecular structure and packing in the solid state, complementing data from X-ray crystallography.
Hypothetical 2D NMR Correlations for this compound:
| Technique | Expected Key Correlations |
|---|---|
| COSY | Correlations between adjacent protons on the pyridine ring (H3-H5, H5-H6) and within the cyclobutyl ring. |
| HSQC | Direct correlations for C3-H3, C5-H5, C6-H6, and all C-H pairs in the cyclobutyl group. |
| HMBC | Correlation between the methine proton of the cyclobutyl group and the C2 carbon of the pyridine ring. |
X-ray Crystallography for Precise Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclobutyl ring in the solid state. It would also reveal intermolecular interactions, such as van der Waals forces or potential halogen bonding, which govern the crystal packing. acs.orgmdpi.comacs.org
The crystallographic data would provide ultimate proof of the compound's constitution and stereochemistry.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 975.4 |
| Z | 4 |
| R-factor | <0.05 |
Modern Methodologies for Optimization and Sustainability in Synthesis of 4 Chloro 2 Cyclobutylthio Pyridine
Continuous Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technique for the synthesis of pyridines and their derivatives. neuroquantology.com This method involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. neuroquantology.com The inherent design of flow systems offers significant advantages over conventional batch methods. mt.com
Advantages in Reaction Control, Reproducibility, and Scalability
Continuous flow processes provide superior control over reaction conditions, leading to improved product yield and purity. mt.comstolichem.com The small reaction volumes within microreactors enhance heat and mass transfer, which can significantly increase reaction rates—in some cases by a factor of 1,000. stolichem.com This precise control minimizes the formation of by-products and reduces the risk of reaction runaways, leading to more consistent product quality. stolichem.com
A key advantage of flow chemistry is its straightforward scalability. neuroquantology.com Unlike batch processes that require significant redevelopment for scaling up, flow processes can be scaled by extending the operational time, using larger reactors, or running multiple reactors in parallel. stolichem.com This "scale-out" approach avoids the repeated cleaning, heating, and cooling cycles associated with batch production, making it more efficient and cost-effective. stolichem.com For instance, a continuous flow microreactor for the N-oxidation of pyridine (B92270) derivatives demonstrated high efficiency and stability over 800 hours of continuous operation, highlighting its potential for large-scale industrial production. organic-chemistry.org
| Advantage | Description | Source |
| Enhanced Reaction Control | Precise management of temperature, pressure, and residence time. neuroquantology.com | neuroquantology.com |
| Improved Reproducibility | Consistent product quality due to stable reaction conditions. mt.com | mt.com |
| Simplified Scalability | Scaling up by extending run time or using parallel reactors. stolichem.com | stolichem.com |
| Increased Safety | Smaller reaction volumes minimize risks of hazardous reactions. mt.com | mt.com |
| Higher Yield and Purity | Reduced by-product formation leads to cleaner products. stolichem.com | stolichem.com |
Reactor Design and Flow Hydrodynamics for Pyridine Synthesis
The design of the reactor is critical for optimizing pyridine synthesis in a continuous flow system. Different reactor types, such as turbulent fluidized beds, fast fluidized beds, and transport fluidized bed reactors, have been investigated for large-scale pyridine production. researchgate.net The choice of reactor influences the flow hydrodynamics, which in turn affects catalyst activity and product selectivity. researchgate.net
Research into coupled fluidized bed reactors, which combine different flow zones, has shown promise in addressing challenges like coking and improving product yields. researchgate.netresearchgate.net For example, a coupled reactor composed of a feeding zone, a riser reaction zone, and a fluidized bed reaction zone achieved a pyridine and 3-picoline yield of up to 75% over 15 days of continuous operation without coke deposition. researchgate.net The design of the feed injection zones is also crucial, as it affects the height of the dense bed and can be optimized to prevent over-reaction. acs.org
Microwave-Assisted Continuous Flow Synthesis
The integration of microwave irradiation with continuous flow systems offers a synergistic approach to accelerate pyridine synthesis. beilstein-journals.org Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org For example, the Bohlmann-Rahtz pyridine synthesis, when performed in a microwave flow reactor, allows for a one-step process that produces trisubstituted pyridines in good yield and with high regioselectivity. beilstein-journals.org
Microwave-assisted flow synthesis has been shown to be a reliable method for scaling up the production of pyridine derivatives, often with better performance than large-scale batch experiments. beilstein-journals.org This technique has been successfully applied to the synthesis of various substituted pyridines, demonstrating its broad applicability. beilstein-journals.orgacs.orgnih.gov
Machine Learning and Artificial Intelligence in Reaction Optimization
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the optimization of chemical reactions, including the synthesis of pyridine derivatives. These data-driven approaches can predict reaction outcomes and identify optimal reaction conditions more efficiently than traditional experimental methods. researchgate.netgithub.com
Bayesian Optimization and Active Learning for Reaction Screening and Condition Prediction
Bayesian optimization is a powerful ML technique for optimizing "black-box" functions, making it well-suited for chemical reaction optimization where the underlying mechanisms may not be fully understood. In the context of synthesizing pyridinium (B92312) salts in continuous flow, a multi-objective Bayesian optimization platform (EDBO+) was used to simultaneously optimize for both yield and production rate. rsc.orgucla.edu This "human-in-the-loop" approach allowed the algorithm to suggest new experimental conditions based on the results of previous experiments, efficiently mapping out the Pareto front of optimal conditions. rsc.orgucla.edu
The use of active learning, where the model intelligently selects the most informative experiments to perform, significantly reduces the number of experiments required to find the optimal conditions. ucla.edu In one study, the initial Pareto front for the synthesis of butylpyridinium bromide was identified in just 30 experiments from a possibility of approximately 10,000 discrete parameter combinations. ucla.edu
| Parameter | Range | Optimization Goal | Reference |
| Temperature | 30-168 °C | Maximize Yield & Production Rate | rsc.orgrsc.org |
| Residence Time | 1-43 min | Maximize Yield & Production Rate | rsc.orgrsc.org |
| Pyridine Mole Fraction | 0.33-0.66 | Maximize Yield & Production Rate | rsc.orgrsc.org |
Data-Driven Approaches for Predicting Reaction Outcomes and Yields
Data-driven models are becoming increasingly sophisticated in their ability to predict the outcomes and yields of chemical reactions. wur.nlresearchgate.net These models learn from large datasets of experimental results to identify complex relationships between reactants, reagents, and reaction conditions. acs.orgresearchgate.net
For predicting reaction yields, various machine learning algorithms such as linear and non-linear regressions, random forests, and neural networks can be employed. wur.nlchemrxiv.org These models can take diverse inputs, including structural information about the molecules (e.g., SMILES strings), and process parameters. rjptonline.org By training on historical data, these models can predict the yield of a new reaction with a certain degree of accuracy, helping chemists to prioritize promising synthetic routes. rjptonline.orgresearchgate.net For example, machine learning models have been developed to predict product formation in real-time using data from in-situ sensors, achieving a mean absolute error of 1.2% for predicting the current yield. chemrxiv.org
Multi-Objective Optimization in Chemical Synthesis
Multi-objective optimization (MOO) in chemical synthesis is a sophisticated computational approach that seeks to simultaneously optimize several, often competing, objectives. Rather than focusing solely on maximizing product yield, MOO frameworks for the synthesis of 4-Chloro-2-(cyclobutylthio)pyridine would aim to find a set of reaction conditions that represent the best possible trade-offs among various performance indicators.
Key objectives in such an optimization would include:
Maximizing Yield and Purity: Achieving the highest possible conversion of reactants to the desired this compound product with minimal impurities.
Minimizing Cost: Reducing the expense of raw materials, energy consumption, and waste disposal.
Enhancing Safety: Avoiding hazardous reagents, solvents, and extreme reaction conditions (e.g., high pressure or temperature).
Improving Environmental Profile: Maximizing atom economy, minimizing the E-factor (a measure of waste produced), and using greener solvents.
Green Chemistry Principles and Sustainable Synthetic Routes
The twelve principles of Green Chemistry provide a foundational framework for developing sustainable synthetic routes for compounds such as this compound. researchgate.net These principles guide chemists in designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Atom Economy and Step Efficiency in Synthetic Design
Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comchemrxiv.org The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the product. chemrxiv.org
A plausible synthetic route to this compound involves the nucleophilic substitution of a chlorine atom from 2,4-dichloropyridine (B17371) with cyclobutylthiol in the presence of a base.
Reaction: C₄H₈S (cyclobutylthiol) + C₅H₃Cl₂N (2,4-dichloropyridine) + Base → C₉H₁₀ClNS (this compound) + [Base-H]⁺Cl⁻
To calculate the theoretical atom economy for this synthesis, we compare the molecular weight of the product to the sum of the molecular weights of all reactants used in stoichiometric amounts.
Interactive Data Table: Theoretical Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Cyclobutylthiol | C₄H₈S | 88.17 | Reactant |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Reactant |
| This compound | C₉H₁₀ClNS | 201.70 | Product |
| Sodium Hydroxide (Example Base) | NaOH | 40.00 | Reactant |
| Total Reactant Mass | 276.16 | ||
| Atom Economy | 73.04% | ||
| (Note: Atom Economy = (MW of Product / Sum of MW of Reactants) x 100) |
This calculation shows that even with a high chemical yield, a significant portion of the reactant mass is converted into by-products (in this case, sodium chloride and water if NaOH is the base), highlighting an area for process improvement. primescholars.com
Utilization of Green Solvents (e.g., Water, Ionic Liquids)
The choice of solvent is critical to the environmental performance of a synthesis, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and energy consumption. nih.gov
Traditional syntheses of similar pyridine derivatives might use volatile organic compounds (VOCs) like dichloromethane (B109758), which are associated with health and environmental hazards. patsnap.com Green chemistry promotes the use of safer alternatives.
Water: When chemically feasible, water is an excellent green solvent due to its non-toxicity, non-flammability, and low cost. Its use can sometimes enhance reaction rates and selectivity. mdpi.com
Ionic Liquids (ILs): These are salts that are liquid at low temperatures (typically below 100°C). They have negligible vapor pressure, reducing air pollution and exposure risks. Certain ILs can act as both the solvent and catalyst, simplifying processes. iaph.in For the synthesis of this compound, a Brønsted acidic or basic ionic liquid could potentially catalyze the substitution reaction while serving as the reaction medium. mdpi.com
Solvent-Free Conditions: Microwave-assisted solid-state synthesis is another green alternative that can dramatically reduce reaction times and eliminate the need for a solvent altogether. mdpi.com This technique has been successfully applied to the synthesis of other thiopyridine derivatives. mdpi.com
Interactive Data Table: Comparison of Solvents for Pyridine Thioetherification
| Solvent Type | Example(s) | Advantages | Disadvantages |
| Traditional | Dichloromethane, Toluene | Well-understood reactivity, good solubility for nonpolar reactants. | Toxic, volatile, environmentally persistent. |
| Green | Water, Ethanol | Low toxicity, biodegradable, readily available. | Potential for low reactant solubility, may require co-solvents. |
| Advanced Green | Ionic Liquids, Deep Eutectic Solvents | Negligible volatility, tunable properties, potential for catalyst recycling. mdpi.com | Higher cost, potential toxicity/biodegradability concerns, higher viscosity. |
| No Solvent | Microwave Irradiation | Extremely fast, high yields, no solvent waste. mdpi.com | Requires specialized equipment, potential for localized overheating. |
Waste Minimization and By-product Management Strategies
Minimizing waste is a central tenet of green chemistry. In the proposed synthesis of this compound from 2,4-dichloropyridine, the primary by-product is an inorganic salt (e.g., NaCl or KCl) resulting from the neutralization of the eliminated HCl.
Strategies for waste management include:
Catalytic Routes: Using a catalytic amount of a base that can be regenerated and recycled would be superior to using a stoichiometric amount of a base that is consumed and becomes waste.
By-product Valorization: Investigating potential uses for the by-products, although often challenging for simple salts.
Solvent Recycling: When solvents are necessary, implementing a robust recycling program through distillation can significantly reduce waste and raw material costs.
Development of Environmentally Benign Reagents and Catalysts
The selection of reagents and catalysts has a profound impact on the sustainability of a synthesis.
Reagents: The choice of chlorinating agent for the synthesis of the 2,4-dichloropyridine precursor is critical. Traditional reagents like phosphorus oxychloride or thionyl chloride are effective but highly toxic and corrosive. patsnap.com Research into greener chlorination methods is an active area. For the main substitution step, using a base that is less hazardous and easily recyclable is preferable to strong, non-recyclable bases.
Catalysts: The use of catalysts is preferred over stoichiometric reagents because they are used in small quantities and can, in principle, be recycled and reused indefinitely. researchgate.net For the thioetherification reaction, a phase-transfer catalyst (PTC) could be employed. A PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the pyridine substrate), often allowing for milder reaction conditions, reduced solvent use, and easier separation of the catalyst for reuse.
Structure Reactivity Relationship Srr Studies of Chloro and Alkylthiopyridine Scaffolds
Influence of Chlorine Substitution on Pyridine (B92270) Ring Reactivity
The substitution of a chlorine atom onto the pyridine ring profoundly alters its electronic properties and, consequently, its reactivity. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general decrease in electron density around the ring compared to benzene. uoanbar.edu.iqstackexchange.com This makes pyridine inherently less reactive towards electrophilic substitution. uoanbar.edu.iqstackexchange.comscribd.com
The addition of a chlorine atom, particularly at the 4-position, further deactivates the ring towards electrophilic attack. This is due to the strong electron-withdrawing inductive effect (-I) of the electronegative chlorine atom, which further reduces the electron density of the aromatic system. nih.govquora.com While chlorine can technically donate electron density via a resonance effect (+R), the inductive effect is dominant, making electrophilic substitutions, such as nitration or halogenation, difficult and requiring harsh reaction conditions. uoanbar.edu.iqquora.com
Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 4-position (para to the ring nitrogen) is especially activated for displacement by nucleophiles. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. uoanbar.edu.iq Studies on various substituted pyridines confirm that electron-withdrawing groups enhance reactivity towards nucleophiles. nih.gov
Impact of the Cyclobutylthio Group on Electron Density Distribution and Reaction Pathways
The cyclobutylthio group, an alkylthio (-S-R) substituent, at the 2-position introduces competing electronic effects. The sulfur atom is less electronegative than carbon and possesses lone pairs of electrons, allowing it to donate electron density to the aromatic ring through a resonance (+R or +M) effect. core.ac.uk This electron-donating character can increase the electron density of the pyridine backbone, partially counteracting the deactivating effects of the nitrogen and chlorine atoms. core.ac.uk
However, the electronic nature of alkylthio groups can be complex. In some simple aromatic systems, they have been observed to act as weak electron-withdrawing groups, potentially due to the delocalization of ring electrons into the vacant 3d orbitals of sulfur. core.ac.uk In more conjugated systems, the electron-donating resonance effect tends to dominate. core.ac.uk For 4-Chloro-2-(cyclobutylthio)pyridine, the thioether group at the 2-position would likely exert a modest electron-donating effect through resonance, influencing the regioselectivity of any potential electrophilic reactions, although such reactions are generally disfavored.
A significant reaction pathway introduced by the cyclobutylthio group is its susceptibility to oxidation. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it from a potential electron-donor into a very strong electron-withdrawing group.
Positional Isomer Effects on Chemical Transformations and Reaction Kinetics
The specific placement of substituents on the pyridine ring critically affects reactivity. A comparison between This compound and its positional isomer, 2-chloro-4-(cyclobutylthio)pyridine , highlights these differences, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Both the 2- and 4-positions on the pyridine ring are activated for nucleophilic attack due to their proximity (ortho and para, respectively) to the electron-withdrawing nitrogen atom. uoanbar.edu.iq However, the relative reactivity can be surprising. While one might expect the 2-position to be more reactive due to lower π-electron density, it has been observed that 4-chloropyridine (B1293800) is often more reactive than 2-chloropyridine (B119429). uoanbar.edu.iq This can be explained by examining the stability of the reaction intermediates. In the case of an attack on 4-chloropyridine, the resulting negative charge can be effectively delocalized onto the ring nitrogen. For 2-chloropyridine, the intermediate is considered less stable because the negative charge is located closer to the electron-withdrawing chlorine atom. uoanbar.edu.iq
In the context of the isomers :
In This compound , the nucleophile attacks the carbon at position 4. The reactivity is primarily dictated by the chlorine at the 4-position, with the cyclobutylthio group at the 2-position providing secondary electronic and steric influence.
In 2-chloro-4-(cyclobutylthio)pyridine , the nucleophile attacks the carbon at position 2. Here, the chlorine is at the more sterically hindered position, but the reaction is still highly favorable.
Kinetic studies on analogous systems often show that 4-halo isomers react faster than 2-halo isomers in SNAr reactions. The precise rates would depend on the specific nucleophile and reaction conditions, but the electronic stabilization of the intermediate is a key factor. Research on isomeric chloropyrimidines has shown that the position of the chlorine atom significantly impacts reactivity and specificity. nih.gov
Below is a comparative table illustrating the expected differences in reactivity for SNAr reactions.
| Property | This compound | 2-chloro-4-(cyclobutylthio)pyridine | Rationale |
| Site of Nucleophilic Attack | C4 | C2 | Location of the leaving group (chlorine). |
| Expected SNAr Reactivity | Generally higher | Generally lower | The intermediate for 4-substitution is often more stable than for 2-substitution. uoanbar.edu.iq |
| Steric Hindrance | Lower at C4 | Higher at C2 | The C2 position is flanked by the ring nitrogen and a hydrogen, while C4 is less sterically crowded. |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Pyridine Derivatives in Chemical Reactions
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a powerful computational method used to correlate a compound's structural features with its chemical reactivity, creating predictive models. nih.gov For pyridine derivatives, QSRR can elucidate the factors governing their behavior in reactions like nucleophilic substitution. researchgate.net
These models are built by calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to create an equation that links these descriptors to an observed reactivity parameter (e.g., reaction rate constant, pKa). researchgate.netresearchgate.net
Key molecular descriptors relevant for modeling the reactivity of compounds like this compound include:
Electronic Descriptors : These quantify the electronic properties of the molecule. Examples include Hammett constants (σ), atomic charges, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.netresearchgate.net Studies have shown that activity can be strongly modulated by electronic effects on the pyridinium (B92312) ring. researchgate.net
Steric Descriptors : These account for the size and shape of the molecule or its substituents. Examples are Taft steric parameters (Es) and van der Waals volume. researchgate.net
Hydrophobic Descriptors : The hydrophobicity constant (π) can be crucial, especially in biological or multiphasic systems. nih.govnih.gov
Topological Descriptors : These are numerical representations of molecular structure and branching.
A typical QSRR study on substituted pyridines might yield a linear regression equation like:
log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP
Where log(k) is the reaction rate, σ is an electronic parameter, Eₛ is a steric parameter, logP is a hydrophobicity parameter, and c₀-c₃ are coefficients determined by the regression analysis. Such models have successfully predicted properties like pKa values and biological activity for various pyridine derivatives. researchgate.netresearchgate.net
The table below lists some common descriptors used in QSRR studies of pyridine derivatives.
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | Hammett Constant (σ), HOMO/LUMO Energies, Dipole Moment, Global Electrophilicity Index (ω) | Electron-donating/withdrawing ability, susceptibility to nucleophilic/electrophilic attack, overall polarity. researchgate.netresearchgate.net |
| Steric | Verloop Sterimol Parameters (L, B1), van der Waals Volume | Spatial hindrance around the reaction center, influence of substituent size on reactivity. researchgate.net |
| Topological | Global Topological Charge Indices (GTCI) | Information about charge transfer within the molecule. nih.gov |
| Hydrophobic | Partition Coefficient (logP), Hydrophobic Constant (π) | Affinity for nonpolar environments, important for solubility and transport. nih.govnih.gov |
By applying QSRR, researchers can predict the reactivity of novel pyridine derivatives before their synthesis, optimizing the design of molecules for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
